molecular formula C10H7BrN2O2 B13271699 7-Bromo-2-methylquinazoline-4-carboxylic acid

7-Bromo-2-methylquinazoline-4-carboxylic acid

Cat. No.: B13271699
M. Wt: 267.08 g/mol
InChI Key: OWFZPINVCOSCGT-UHFFFAOYSA-N
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Description

7-Bromo-2-methylquinazoline-4-carboxylic acid is a heterocyclic compound with the molecular formula C10H7BrN2O2 and a molecular weight of 267.08 g/mol . This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methylquinazoline-4-carboxylic acid typically involves the bromination of 2-methylquinazoline-4-carboxylic acid. One common method includes the use of bromine in acetic acid as the brominating agent under reflux conditions . The reaction proceeds with the substitution of a hydrogen atom by a bromine atom at the 7th position of the quinazoline ring.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis on a larger scale would likely involve similar bromination reactions with optimized conditions for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-methylquinazoline-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium.

    Oxidation and Reduction Reactions: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction can be used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 7-amino-2-methylquinazoline-4-carboxylic acid.

Scientific Research Applications

7-Bromo-2-methylquinazoline-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 7-Bromo-2-methylquinazoline-4-carboxylic acid is not well-defined. like other quinazoline derivatives, it is believed to interact with specific molecular targets, such as enzymes and receptors, through binding interactions. These interactions can modulate the activity of the targets, leading to various biological effects .

Comparison with Similar Compounds

    2-Methylquinazoline-4-carboxylic acid: Lacks the bromine atom, which may affect its biological activity and reactivity.

    7-Chloro-2-methylquinazoline-4-carboxylic acid: Similar structure with a chlorine atom instead of bromine, potentially leading to different reactivity and biological properties.

    7-Fluoro-2-methylquinazoline-4-carboxylic acid: Contains a fluorine atom, which can significantly alter its chemical and biological behavior.

Uniqueness: The presence of the bromine atom in 7-Bromo-2-methylquinazoline-4-carboxylic acid can enhance its reactivity in substitution reactions and potentially improve its binding affinity to biological targets compared to its non-brominated counterparts .

Properties

Molecular Formula

C10H7BrN2O2

Molecular Weight

267.08 g/mol

IUPAC Name

7-bromo-2-methylquinazoline-4-carboxylic acid

InChI

InChI=1S/C10H7BrN2O2/c1-5-12-8-4-6(11)2-3-7(8)9(13-5)10(14)15/h2-4H,1H3,(H,14,15)

InChI Key

OWFZPINVCOSCGT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2)Br)C(=N1)C(=O)O

Origin of Product

United States

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